molecular formula C20H22N2O4 B11824469 (2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid

(2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid

Cat. No.: B11824469
M. Wt: 354.4 g/mol
InChI Key: ASLOVDWQFVNFRC-GOSISDBHSA-N
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Description

(2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid is a chiral, Fmoc (9-fluorenylmethyloxycarbonyl)-protected unnatural amino acid featuring a primary amine at the fifth position of a pentanoic acid backbone. The R-configuration at the α-carbon ensures stereochemical specificity, making it valuable in peptide synthesis for applications requiring controlled spatial orientation, such as cell-penetrating peptides or enzyme inhibitors . Its Fmoc group provides base-labile protection, compatible with solid-phase peptide synthesis (SPPS), while the terminal primary amine allows post-synthetic modifications like conjugation or crosslinking .

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

(2R)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C20H22N2O4/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24)/t18-/m1/s1

InChI Key

ASLOVDWQFVNFRC-GOSISDBHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCN)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]- typically involves the protection of the amino group of L-ornithine with the FMOC group. This is achieved through a reaction with FMOC chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of FMOC-Ornithine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Comparison with Similar Compounds

Structural Isomers and Enantiomers

Enantiomeric counterparts, such as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(piperidin-1-yl)pentanoic acid hydrochloride (L-2a), exhibit distinct optical rotations (e.g., [α]20D = −1.7 for the R-form vs. +2.3 for S-forms in DMF), influencing peptide helicity and receptor binding .

Compound ID Configuration [α]D (c in DMF) Key Application
Target compound R −1.7 Peptide crosslinking
L-2a S +2.3 Cell-penetrating peptides

Side Chain Variations

Substituents at the fifth position significantly alter physicochemical properties:

  • Piperidin-1-yl (2a) : Enhances lipophilicity (logP ~2.1) and basicity (pKa ~10.5), suitable for membrane interaction .
  • Azepan-1-yl (2b) : Larger ring size increases conformational flexibility, beneficial for targeting hydrophobic pockets .
  • Butyl(methyl)amino (2p): Introduces steric hindrance, reducing nonspecific binding .
Compound ID Substituent Yield (%) [α]D (c in DMF) Key NMR Shift (δ, ppm)
2a Piperidin-1-yl 95 −1.7 1H: 3.45 (m, 4H, piperidine)
2p Butyl(methyl)amino 98 −9.9 13C: 22.7 (CH3, butyl)
2q (2-Cyanoethyl)(methyl) 89 −7.9 1H: 2.75 (t, J=6.5 Hz, CNCH2)

Chain Length Differences

Shorter-chain analogs, like (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4-(piperidin-1-yl)butanoic acid (4), exhibit reduced solubility in polar solvents (e.g., 12 mg/mL in water vs. 25 mg/mL for pentanoic acid derivatives) due to decreased hydrogen-bonding capacity .

Protecting Group Variations

  • Boc (tert-butoxycarbonyl): The Boc-protected analog (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid () requires acidic deprotection (e.g., TFA), limiting compatibility with acid-sensitive residues .
  • Fmoc : Base-labile (e.g., piperidine), ideal for SPPS .

Functional Group Modifications

  • Fmoc-D-Glutamic Acid () : A carboxylic acid side chain enables ionic interactions, contrasting with the target compound’s amine-driven reactivity .
  • Fmoc-D-Arginine (): A guanidino group (pKa ~12.5) enhances cation-π interactions, unlike the primary amine (pKa ~9.5) in the target compound .

Biological Activity

(2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid, commonly referred to as Fmoc-L-Ala-L-Ala, is a modified amino acid that has garnered attention for its potential biological activities. This compound, characterized by its unique structure and functional groups, plays a significant role in various biochemical processes.

Chemical Structure and Properties

The molecular formula of (2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid is C₃₂H₃₅N₁O₁₄, with a molecular weight of 657.63 g/mol. Its structure features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It has been shown to influence:

  • Protein Synthesis : As an amino acid derivative, it can participate in peptide bond formation, thus playing a role in protein synthesis.
  • Cell Signaling : The compound may interact with specific receptors and signaling pathways, influencing cellular responses such as proliferation and apoptosis.

2. Pharmacological Effects

Research indicates that (2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid exhibits several pharmacological effects:

  • Anti-inflammatory Properties : Studies have demonstrated its potential to modulate inflammatory responses, making it a candidate for further research in inflammatory diseases.
  • Antimicrobial Activity : Preliminary data suggest that this compound may possess antimicrobial properties against certain bacterial strains, indicating its potential use in developing new antibiotics.

Study 1: Anti-inflammatory Effects

In a controlled study, the anti-inflammatory effects of (2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid were evaluated using an animal model of induced inflammation. Results showed a significant reduction in inflammatory markers compared to the control group, suggesting its efficacy as an anti-inflammatory agent.

Study 2: Antimicrobial Activity

A laboratory study assessed the antimicrobial activity of this compound against several pathogenic bacteria. The results indicated that it inhibited the growth of specific strains, highlighting its potential as a novel antimicrobial agent.

Data Table

PropertyValue
Molecular FormulaC₃₂H₃₅N₁O₁₄
Molecular Weight657.63 g/mol
CAS Number118358-38-6
Purity97%
Storage ConditionsStore in dark place at -20°C

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